molecular formula C25H17ClFN3O2S B3003187 2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 866340-70-7

2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B3003187
CAS No.: 866340-70-7
M. Wt: 477.94
InChI Key: AKIHXWLNBZNKRB-UHFFFAOYSA-N
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Description

2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chloro, phenyl, and fluorophenyl groups in its structure suggests that it may exhibit significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Chromeno-Pyrimidine Core

      Starting Materials: 7-chloro-2-phenylchromone and a suitable pyrimidine derivative.

      Reaction Conditions: The chromone and pyrimidine derivatives are subjected to condensation reactions under acidic or basic conditions to form the chromeno-pyrimidine core.

  • Thioether Formation

      Starting Materials: The chromeno-pyrimidine core and a thiol derivative.

      Reaction Conditions: The core is reacted with a thiol compound, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3), to introduce the thioether linkage.

  • Acetamide Formation

      Starting Materials: The thioether intermediate and 4-fluoroaniline.

      Reaction Conditions: The intermediate is reacted with 4-fluoroaniline under amide coupling conditions, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

      Products: Oxidation of the thioether group can lead to the formation of sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction of the chromeno-pyrimidine core can lead to the formation of dihydro derivatives.

  • Substitution

      Reagents: Nucleophiles such as amines or alkoxides.

      Products: Substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or alkoxides, often in polar aprotic solvents.

Scientific Research Applications

Chemistry

    Synthesis of Novel Derivatives:

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

Medicine

    Anticancer Activity: Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells.

    Antimicrobial Activity: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.

Industry

    Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The exact mechanism of action of 2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide is not fully understood. it is believed to exert its effects through:

    Molecular Targets: Binding to specific proteins or enzymes, thereby inhibiting their activity.

    Pathways Involved: Modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylchromeno[2,3-d]pyrimidine Derivatives: These compounds share the chromeno-pyrimidine core but lack the thioether and acetamide functionalities.

    4-Fluorophenylacetamide Derivatives: Compounds with similar acetamide groups but different core structures.

Uniqueness

    Structural Features: The combination of the chromeno-pyrimidine core with thioether and acetamide functionalities makes it unique.

    Biological Activity: Its specific substitution pattern may confer unique biological activities compared to other similar compounds.

This detailed overview provides a comprehensive understanding of 2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O2S/c26-17-6-11-21-16(12-17)13-20-24(32-21)29-23(15-4-2-1-3-5-15)30-25(20)33-14-22(31)28-19-9-7-18(27)8-10-19/h1-12H,13-14H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIHXWLNBZNKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OC3=C1C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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